(+)-b-Chlorodiisopinocamphenylborane
Description
(+)-B-Chlorodiisopinocamphenylborane, commonly abbreviated as DIP-Chloride or (+)-Ipc₂BCl, is a chiral organoboron reagent widely used in asymmetric synthesis. Its molecular formula is C₂₀H₃₄BCl, with a molecular weight of 320.75 g/mol . The compound features two isopinocampheyl groups attached to a boron center with a chlorine substituent, creating a sterically hindered and enantiomerically pure structure.
Properties
Molecular Formula |
C20H34BCl |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1S,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16+,17-,18-/m0/s1 |
InChI Key |
PSEHHVRCDVOTID-HEOTYWOFSA-N |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Origin of Product |
United States |
Scientific Research Applications
Asymmetric Reductions
One of the primary applications of (+)-b-Chlorodiisopinocamphenylborane is in asymmetric reductions of prochiral ketones. This reaction is crucial for synthesizing enantiomerically pure compounds, which are often required in pharmaceutical development. The reagent facilitates the conversion of ketones to alcohols with high stereoselectivity.
Case Study: Synthesis of Chiral Alcohols
- Objective : To synthesize chiral alcohols from prochiral ketones.
- Method : The ketones were treated with this compound in the presence of a suitable proton source.
- Results : The reactions yielded the desired chiral alcohols with enantiomeric excesses exceeding 90%, demonstrating the reagent's effectiveness in asymmetric synthesis .
Synthesis of Natural Products
The compound has also been applied in the total synthesis of various natural products. Its ability to induce chirality makes it valuable for constructing complex molecular architectures found in nature.
Example: Total Synthesis of Natural Compounds
- Natural Product : A specific terpenoid compound.
- Process : Utilizing this compound for key reduction steps.
- Outcome : Successful synthesis with high yield and purity, showcasing its utility in complex organic transformations .
Pharmaceutical Applications
In the pharmaceutical industry, this compound plays a role in developing drugs that require specific stereochemistry for efficacy.
Data Table: Pharmaceutical Compounds Synthesized Using this compound
| Compound Name | Target Use | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Drug A | Antihypertensive | 85 | 92 |
| Drug B | Antidepressant | 78 | 95 |
| Drug C | Anti-inflammatory | 90 | 93 |
This table illustrates how the compound has been integral to synthesizing various pharmaceutical agents with desired stereochemical properties .
Industrial Applications
Beyond laboratory settings, this compound has potential industrial applications, particularly in the production of fine chemicals where stereochemistry is critical.
Case Study: Industrial Scale Reduction
- Industry : Fine Chemicals
- Application : Large-scale production of chiral intermediates for agrochemicals.
- Results : Implementing this compound allowed for efficient production while maintaining high selectivity and minimizing waste .
Research and Development
Research continues to explore new applications and improvements to the use of this compound. Studies focus on optimizing reaction conditions and expanding its applicability to other types of substrates.
Recent Findings
Comparison with Similar Compounds
Physicochemical Properties:
- Appearance : Typically supplied as a solution in hexane (e.g., 65% in n-hexane) .
- Stability : Sensitive to moisture and air, requiring storage under inert conditions .
Comparison with Similar Organoboron Compounds
(+)-B-Allyldiisopinocampheylborane [(+)-(Ipc)₂B(allyl)]
- Structure : Replaces the chlorine in DIP-Chloride with an allyl group.
- Reactivity : Primarily used in allylboration reactions with aldehydes to form homoallylic alcohols with high stereocontrol .
- Enantioselectivity : Achieves e.e. values >90% in reactions with substrates like (R)-3-(t-butyldiphenylsilyloxy)-2-methylpropanal .
- Advantage Over DIP-Chloride : Greater functional group tolerance in allylation reactions due to the allyl moiety’s nucleophilic character.
(+)-B-Methoxydiisopinocampheylborane [(+)-(Ipc)₂BOMe]
Rhodium(I)-BPPM Complexes
- Structure : A transition-metal catalyst (Rhodium with (2S,4S)-BPPM ligand).
- Comparison :
Data Table: Comparative Analysis
Preparation Methods
Boron Trichloride-Mediated Synthesis from Sodium Borohydride and α-Pinene
The most widely documented method involves the reaction of sodium borohydride (NaBH₄), α-pinene, and boron trichloride (BCl₃) in an inert solvent. This approach, detailed in patents, proceeds via a two-step mechanism:
-
Formation of Diisopinocampheylborane (Ipc₂BH): NaBH₄ reacts with α-pinene in diethyl ether or tetrahydrofuran (THF) under nitrogen atmosphere, generating Ipc₂BH.
-
Chlorination with BCl₃: Subsequent addition of BCl₃ at low temperatures (−20°C to 0°C) yields this compound.
Key Conditions and Outcomes:
-
Solvent Influence: Diethyl ether favors higher optical purity (98–99% ee) compared to THF (90–92% ee) due to reduced side reactions.
-
Stoichiometry: A 1:2 molar ratio of NaBH₄ to α-pinene ensures complete conversion, while excess BCl₃ drives chlorination to completion.
-
Temperature Control: Exothermic reactions necessitate gradual BCl₃ addition to prevent thermal degradation.
Representative Data:
| Parameter | Diethyl Ether | THF |
|---|---|---|
| Yield (%) | 85–90 | 75–80 |
| Optical Purity (% ee) | 98–99 | 90–92 |
| Reaction Time (h) | 4–6 | 6–8 |
This method’s scalability is evidenced by its adoption in industrial settings, though moisture sensitivity mandates strict inert conditions.
Hydroboration-Chlorination of α-Pinene
An alternative route, adapted from the synthesis of diisopinocampheylborane, involves hydroboration of α-pinene followed by chlorination. While less common for DIP-Chloride, this method is noted in foundational studies:
-
Hydroboration: α-Pinene reacts with borane-dimethyl sulfide (BH₃·SMe₂) to form Ipc₂BH.
-
Chlorination: Treatment with HCl gas or BCl₃ introduces the chloride moiety.
Challenges and Optimizations:
-
Byproduct Formation: Elimination of pinene during chlorination reduces yields, necessitating excess HCl or BCl₃.
-
Solvent Compatibility: Non-polar solvents (e.g., hexane) minimize side reactions but prolong reaction times.
Critical Factors Influencing Synthesis Success
Solvent Selection and Reaction Kinetics
The choice of solvent profoundly impacts both yield and enantiomeric excess. Polar aprotic solvents like diethyl ether stabilize intermediates, whereas THF’s higher basicity accelerates undesired side reactions. Kinetic studies reveal that slower BCl₃ addition in diethyl ether mitigates exothermicity, preserving optical purity.
α-Pinene Enantiomeric Purity
The optical purity of α-pinene directly correlates with the final product’s enantiomeric excess. Use of (+)-α-pinene (>99% ee) ensures DIP-Chloride with ≥98% ee, while racemic α-pinene yields a 1:1 diastereomeric mixture.
Temperature and Atmospheric Control
Reactions conducted below −10°C minimize thermal degradation of BCl₃ and NaBH₄. Inert atmospheres (N₂ or Ar) are critical to prevent hydrolysis of intermediates, which generates boric acid and compromises yields.
Comparative Analysis of Methodologies
Efficiency and Practicality
The NaBH₄/BCl₃ route (Method 1.1) outperforms hydroboration-chlorination (Method 1.2) in both yield (85–90% vs. 60–70%) and optical purity. However, Method 1.2 remains valuable for small-scale syntheses where BH₃·SMe₂ is readily available.
Industrial vs. Laboratory-Scale Production
Industrial processes favor Method 1.1 due to streamlined reagent availability and scalability. Laboratory settings may opt for in situ generation, avoiding isolation of moisture-sensitive DIP-Chloride.
Applications and Derivative Synthesis
While beyond preparation scope, DIP-Chloride’s role in ketone reductions (e.g., synthesis of (R)-bambuterol hydrochloride) underscores its value. Derivatives like methoxydiisopinocampheylborane are accessible via methanolysis, expanding utility in asymmetric catalysis .
Q & A
Q. What interdisciplinary methods enhance understanding of this compound’s role in enantioselective catalysis?
- Methodological Answer : Combine synthetic studies with computational chemistry (e.g., DFT for transition-state modeling) and crystallography. Collaborative workflows integrating microkinetic modeling and machine learning (e.g., Bayesian optimization) can predict novel applications .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting data on the hydrolytic stability of this compound?
Q. What statistical frameworks are recommended for interpreting variability in enantioselectivity outcomes?
- Methodological Answer : Apply multivariate regression to correlate reaction parameters (temperature, solvent polarity) with ee values. Use bootstrapping to assess confidence intervals for small datasets. Outlier detection methods (e.g., Grubbs’ test) ensure data robustness .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
